Cas no 1286733-06-9 (N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine)

N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine 化学的及び物理的性質
名前と識別子
-
- N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine
- F6143-0023
- N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- VU0533330-1
- N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- 7-N-(4-methylphenyl)-5-N-(3-propan-2-yloxypropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
- 1286733-06-9
- CHEMBL4922931
- AKOS024533570
-
- インチ: 1S/C17H23N7O/c1-11(2)25-10-4-9-18-17-20-15(14-16(21-17)23-24-22-14)19-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H3,18,19,20,21,22,23,24)
- InChIKey: KGRSGMXIVMXOKK-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C)CCCNC1=NC2C(C(=N1)NC1C=CC(C)=CC=1)=NNN=2
計算された属性
- せいみつぶんしりょう: 341.19640838g/mol
- どういたいしつりょう: 341.19640838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6143-0023-4mg |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-2mg |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-2μmol |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-20mg |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-30mg |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-5μmol |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-10μmol |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-3mg |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-5mg |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6143-0023-50mg |
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
1286733-06-9 | 50mg |
$160.0 | 2023-09-09 |
N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamineに関する追加情報
Comprehensive Analysis of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine (CAS No. 1286733-06-9)
In the rapidly evolving field of medicinal chemistry, N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine (CAS No. 1286733-06-9) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its triazolopyrimidine core, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique structural features, which include a 4-methylphenyl group and a propan-2-yloxypropyl side chain, contributing to its distinct physicochemical properties.
The compound's CAS No. 1286733-06-9 serves as a critical identifier in chemical databases, facilitating precise tracking and research reproducibility. Recent studies have explored its interactions with biological targets, particularly in the context of kinase inhibition and signal transduction modulation. These investigations align with current trends in precision medicine, where targeted therapies are gaining prominence. The molecular architecture of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine suggests potential utility in addressing unmet medical needs, especially in oncology and inflammatory diseases.
From a synthetic chemistry perspective, the preparation of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine involves sophisticated multi-step organic synthesis protocols. The triazolopyrimidine scaffold is constructed through carefully optimized cyclization reactions, while the 4-methylphenyl and propan-2-yloxypropyl moieties are introduced via selective functionalization. These synthetic challenges have spurred innovations in green chemistry approaches, addressing growing concerns about sustainable pharmaceutical manufacturing.
The pharmacological profile of CAS No. 1286733-06-9 is currently under investigation in various preclinical models. Early data suggest interesting structure-activity relationships (SAR), with modifications to the propan-2-yloxypropyl chain showing significant impacts on bioavailability. This aligns with current pharmaceutical industry focus on ADME optimization (Absorption, Distribution, Metabolism, and Excretion) for new chemical entities. The compound's logP and polar surface area values indicate potential for blood-brain barrier penetration, making it relevant to neuroscience research as well.
Analytical characterization of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine employs advanced techniques including LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods confirm the compound's purity and structural integrity, which are crucial for reliable biological evaluation. The growing availability of high-throughput screening platforms has accelerated the investigation of this molecule's potential therapeutic applications.
In the context of intellectual property, CAS No. 1286733-06-9 appears in several patent applications related to small molecule therapeutics. This reflects the pharmaceutical industry's recognition of the triazolopyrimidine scaffold's value in drug design. The compound's specific substitution pattern, particularly the 4-methylphenyl at N7 and the propan-2-yloxypropyl at N5, represents a novel chemical space being explored for selective target engagement.
From a computational chemistry standpoint, N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine has been subject to molecular docking studies and quantum mechanical calculations. These in silico approaches help predict binding modes and energetics, guiding the design of more potent analogs. The integration of artificial intelligence in drug discovery has further enhanced the efficiency of such investigations, representing a cutting-edge intersection of chemistry and computer science.
The stability profile of CAS No. 1286733-06-9 under various conditions (pH, temperature, light exposure) has been systematically evaluated, following current ICH guidelines for pharmaceutical development. Results indicate that proper storage conditions are essential for maintaining the compound's integrity, with recommendations typically including protection from moisture and storage at controlled temperatures.
As the scientific community continues to explore N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine, its potential role in combination therapies and drug repurposing strategies is gaining attention. These approaches align with current trends toward personalized medicine and cost-effective healthcare solutions. The compound's unique structure positions it as a valuable tool for probing biological pathways and developing next-generation therapeutics.
Future research directions for CAS No. 1286733-06-9 may include detailed pharmacokinetic studies, formulation development, and expanded biological screening. The growing interest in fragment-based drug discovery suggests that the triazolopyrimidine core could serve as a versatile building block for diverse medicinal chemistry programs. As with all investigational compounds, rigorous safety assessment will be crucial for determining its translational potential.
1286733-06-9 (N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine) 関連製品
- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)
- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)
- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)
- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)



